(2,4,6-trimethylpyridin-3-yl)boronic Acid
Overview
Description
(2,4,6-trimethylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H12BNO2. It is a derivative of pyridine, featuring three methyl groups at the 2, 4, and 6 positions, and a boronic acid group at the 3 position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of the compound (2,4,6-trimethylpyridin-3-yl)boronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The this compound affects the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon-carbon bonds . This is a key step in the synthesis of complex organic molecules, making this compound a valuable tool in organic chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction, in which this compound plays a role, is known to be exceptionally mild and functional group tolerant . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-trimethylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2,4,6-trimethyl-3-bromopyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2,4,6-trimethylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Suzuki-Miyaura Coupling: Biphenyl derivatives and other complex organic molecules.
Oxidation: Alcohols and ketones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2,4,6-trimethylpyridin-3-yl)boronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylphenylboronic acid
- 6-Methylpyridine-3-boronic acid
- 6-Bromo-2,4-dimethylpyridine-3-boronic acid
Uniqueness
(2,4,6-trimethylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
(2,4,6-trimethylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-5-4-6(2)10-7(3)8(5)9(11)12/h4,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJWTLUYBSLGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376731 | |
Record name | (2,4,6-trimethylpyridin-3-yl)boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-17-8 | |
Record name | (2,4,6-trimethylpyridin-3-yl)boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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